Leprolomin

Catalog No.
S532779
CAS No.
68984-67-8
M.F
C20H22O8
M. Wt
390.4 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leprolomin

CAS Number

68984-67-8

Product Name

Leprolomin

IUPAC Name

1-[6-(3-acetyl-2,6-dihydroxy-4-methoxy-5-methylphenoxy)-2-hydroxy-4-methoxy-3-methylphenyl]ethanone

Molecular Formula

C20H22O8

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C20H22O8/c1-8-12(26-5)7-13(14(10(3)21)16(8)23)28-20-17(24)9(2)19(27-6)15(11(4)22)18(20)25/h7,23-25H,1-6H3

InChI Key

QNCHFYWKVGDPCD-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1OC)OC2=C(C(=C(C(=C2O)C)OC)C(=O)C)O)C(=O)C)O

Solubility

Soluble in DMSO

Synonyms

Leprolomin;

Canonical SMILES

CC1=C(C(=C(C=C1OC)OC2=C(C(=C(C(=C2O)C)OC)C(=O)C)O)C(=O)C)O

Description

The exact mass of the compound Leprolomin is 390.1315 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 646011. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Leprolomin, with the chemical formula C16_{16}H29_{29}NO3_3, is a bioactive compound primarily derived from certain lichen species. It has garnered attention due to its potential therapeutic properties, particularly in immunological responses. Leprolomin is notable for its role in the classical Matsuda reaction, which is associated with leprosy diagnosis and research. The compound exhibits a complex structure that contributes to its biological activities and interactions within biological systems .

Typical of organic compounds, including oxidation and reduction processes. Its reactivity can lead to the formation of derivatives that may possess enhanced biological activity or altered pharmacokinetic properties. The specific reaction mechanisms involving Leprolomin are not extensively detailed in literature, but its interactions suggest potential pathways for further exploration in medicinal chemistry .

Leprolomin has demonstrated significant biological activity, particularly in immunomodulation. It is known to elicit a response similar to that of classic lepromin, which is used in leprosy testing. Studies indicate that Leprolomin may influence T-cell responses and has implications for vaccine development against Mycobacterium leprae, the bacterium responsible for leprosy. Additionally, it shows potential anti-inflammatory properties, making it a candidate for further pharmacological studies .

The synthesis of Leprolomin typically involves extraction from lichen sources, where it is often found alongside other bioactive compounds. Various methods have been explored for its isolation, including solvent extraction and chromatographic techniques. Advances in synthetic organic chemistry may also provide alternative routes to produce Leprolomin or its analogs, although specific synthetic pathways remain under investigation .

Leprolomin's primary application lies in medical research, particularly concerning leprosy and related immunological studies. Its role in inducing immune responses makes it a valuable tool for developing diagnostic tests and potential vaccines. Furthermore, due to its biological activity, Leprolomin may find applications in pharmacology as an anti-inflammatory agent or as part of combination therapies targeting infectious diseases .

Research into the interactions of Leprolomin with other biological molecules is ongoing. Studies suggest that it may interact with immune cells, influencing cytokine production and T-cell activation. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications. Further investigation into its binding affinities and interaction profiles with various receptors could provide insights into optimizing its use in clinical settings .

Leprolomin shares structural and functional similarities with several other compounds derived from lichens and related natural products. Notable compounds include:

  • Atranorin: A lichen-derived compound known for its antimicrobial properties.
  • Chloroatranorin: Similar to atranorin but with chlorine substitution; exhibits similar biological activities.
  • Usnic Acid: Another lichen metabolite recognized for its antibacterial and antiviral properties.

Comparison Table

CompoundChemical FormulaBiological ActivityUnique Features
LeprolominC16_{16}H29_{29}NO3_3ImmunomodulatoryInduces T-cell responses
AtranorinC16_{16}H16_{16}O5_5AntimicrobialBroad-spectrum activity
ChloroatranorinC16_{16}H15_{15}ClO5_5AntimicrobialChlorine substitution enhances potency
Usnic AcidC18_{18}H16_{16}O7_7Antibacterial, antiviralKnown for high toxicity at certain doses

Leprolomin stands out due to its specific immunological applications and historical significance in leprosy research, differentiating it from other lichen-derived compounds that primarily focus on antimicrobial properties .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Exact Mass

390.1315

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

68984-67-8

Wikipedia

Leprolomin

Dates

Modify: 2024-02-18
1: Kar HK, Sharma AK, Misra RS, Zaheer SA, Mukherjee A, Mukherjee R, Beena KR, Kaur H, Nair SK, Talwar GP. Induction of lepromin positivity by a candidate anti-leprosy vaccine Mycobacterium w in lepromin negative healthy contacts of multibacillary leprosy patients. Indian J Lepr. 1992 Oct-Dec;64(4):495-500. PubMed PMID: 1308525.
2: Dharmendra, Loew J. The immunological skin tests in leprosy. Part II. The isolated protein antigen in relation to the classical Matsuda reaction and the early reaction to lepromin. 1942. Indian J Med Res. 2012 Sep;136(3):9p following 502. PubMed PMID: 23210150.
3: Chaudhuri S, Fotedar A, Talwar GP. Lepromin conversion in repeatedly lepromin negative BL/LL patients after immunization with autoclaved Mycobacterium w. Int J Lepr Other Mycobact Dis. 1983 Jun;51(2):159-68. PubMed PMID: 6684642.
4: Sharma P, Kar HK, Kaur H, Misra RS, Mukherjee A, Mukherjee R, Rani R. Induction of lepromin positivity and immunoprophylaxis in household contacts of multibacillary leprosy patients: a pilot study with a candidate vaccine, Mycobacterium w. Int J Lepr Other Mycobact Dis. 2000 Jun;68(2):136-42. PubMed PMID: 11036493.
5: Hajra SK, Chaudhury S, Ghosh S, Kundu S. Lepromin conversion after repeated lepromin administration. Indian J Dermatol. 1981 Jan;26(1):24-6. PubMed PMID: 7347316.
6: Cestari TF, Kripke ML, Baptista PL, Bakos L, Bucana CD. Ultraviolet radiation decreases the granulomatous response to lepromin in humans. J Invest Dermatol. 1995 Jul;105(1):8-13. PubMed PMID: 7615981.
7: Job CK, Sanchez RM, Hastings RC. Effect of repeated lepromin testing on experimental nine-banded armadillo leprosy. Indian J Lepr. 1985 Oct-Dec;57(4):716-27. PubMed PMID: 3915005.
8: Job CK, Kirchheimer WF, Sanchez RM. Tissue response to lepromin, an index of susceptibility of the armadillo to M. leprae infection--a preliminary report. Int J Lepr Other Mycobact Dis. 1982 Jun;50(2):177-82. PubMed PMID: 6749706.
9: Hanks JH, Nakayama T, Abe M, Tuma M, Bechelli LM, Martínez Domínguez V. Studies towards the standardization of lepromin. Progress and prospects. Bull World Health Organ. 1970;42(5):703-9. PubMed PMID: 5311057; PubMed Central PMCID: PMC2427501.
10: Baskin GB, Gormus BJ, Martin LN, Wolf RH, Watson EA, Walsh GP, Meyers WM, Binford CH. The lepromin test in rhesus monkeys. Int J Lepr Other Mycobact Dis. 1986 Sep;54(3):427-36. PubMed PMID: 3746044.
11: CONVIT J, RASSI E. Lepromin and tuberculin tests in Venezuelan leprosy foci; induction of lepromin reactivity by BCG vaccination. Int J Lepr. 1954 Jul-Sep;22(3):303-10. PubMed PMID: 13232779.
12: Karazawa EH, Proença NG, Mimica I, Kliemann TA, Martinez EW, Guedes M, Farias LR. [Comparative study of the intradermal reaction performed with whole lepromin and ultrasonic-treated lepromin in normal subjects]. Hansenol Int. 1980 Dec;5(2):123-8. Portuguese. PubMed PMID: 7341485.
13: Sengupta U. Studies on lepromin and soluble antigens of M.leprae: their classification standardization and use. Indian J Lepr. 1991 Jul-Dec;63(3-4):457-65. Review. PubMed PMID: 1804898.
14: Foss NT, Pagnano PM, Bechelli LM, Simoes AL. Lymphocyte blastogenesis and lepromin reactivity in leprosy patients and their parents. Acta Leprol. 1990;7(2):119-28. PubMed PMID: 2220296.
15: Walter J. The post-lepromin scar and its significance in the control of HD. Indian J Lepr. 1989 Jul;61(3):379-86. PubMed PMID: 2527921.
16: Pagnano PM, Bechelli LM, de Lima Filho EC. [The lymphocyte transformation test using phytohemagglutinin, lepromin and M. leprae in lepromin-negative and positive leprosy: prognostic value compared with that of lepromin]. Acta Leprol. 1982 Jan-Jun;(86-87):83-95. French. PubMed PMID: 6816002.
17: Sengupta U. Experience and lessons from the use of lepromin and Mycobacterium leprae-specific serology. Lepr Rev. 2000 Dec;71 Suppl:S63-6. Review. PubMed PMID: 11201890.
18: Sharma P, Kar HK, Misra RS, Mukherjee A, Kaur H, Mukherjee R, Rani R. Induction of lepromin positivity following immuno-chemotherapy with Mycobacterium w vaccine and multidrug therapy and its impact on bacteriological clearance in multibacillary leprosy: report on a hospital-based clinical trial with the candidate antileprosy vaccine. Int J Lepr Other Mycobact Dis. 1999 Sep;67(3):259-69. PubMed PMID: 10575405.
19: Mitra DK, Joshi B, Dinda AK, Rai AK, Girdhar BK, Katoch K, Bindra MS, Sengupta U. Induction of lepromin reactivity in cured lepromatous leprosy patients: impaired chemokine response dissociates protective immunity from delayed type hypersensitivity. Microbes Infect. 2009 Dec;11(14-15):1122-30. doi: 10.1016/j.micinf.2009.08.006. Epub 2009 Aug 22. PubMed PMID: 19703581.
20: Haddad N, Bechelli LM, Kwapinski JB, Simão ET. Double blind trial on the effect of certain soluble cytoplasmic mycobacterial antigens on the late reactivity to lepromin. Int J Lepr Other Mycobact Dis. 1982 Sep;50(3):325-9. PubMed PMID: 6890537.

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